molecular formula C14H12F2OS B13092443 4,4'-(Sulfinylbis(methylene))bis(fluorobenzene)

4,4'-(Sulfinylbis(methylene))bis(fluorobenzene)

Cat. No.: B13092443
M. Wt: 266.31 g/mol
InChI Key: QPNVSBRWXMKQJE-UHFFFAOYSA-N
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Description

4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) is a chemical compound with the molecular formula C14H12F2OS It consists of two fluorobenzene rings connected by a sulfinyl group through methylene bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) typically involves the reaction of fluorobenzene derivatives with sulfinyl-containing reagents. One common method includes the use of 1-fluoro-4-(methylsulfinyl)benzene as a starting material. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-(Sulfinylbis(methylene))bis(fluorobenzene) involves its interaction with molecular targets through its sulfinyl and fluorobenzene moieties. The sulfinyl group can participate in redox reactions, while the fluorobenzene rings can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry .

Properties

Molecular Formula

C14H12F2OS

Molecular Weight

266.31 g/mol

IUPAC Name

1-fluoro-4-[(4-fluorophenyl)methylsulfinylmethyl]benzene

InChI

InChI=1S/C14H12F2OS/c15-13-5-1-11(2-6-13)9-18(17)10-12-3-7-14(16)8-4-12/h1-8H,9-10H2

InChI Key

QPNVSBRWXMKQJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CS(=O)CC2=CC=C(C=C2)F)F

Origin of Product

United States

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